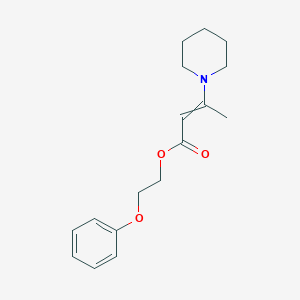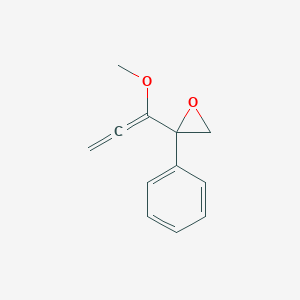
2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate involves several steps:
Starting Materials: The synthesis typically begins with phenoxyethanol and piperidine.
Reaction Conditions: The reaction involves the esterification of phenoxyethanol with 3-(piperidin-1-yl)but-2-enoic acid under acidic conditions.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the esterification process.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity while minimizing reaction time and by-products.
Chemical Reactions Analysis
2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as halides or amines replace the phenoxy group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific structure and functional groups
Comparison with Similar Compounds
2-Phenoxyethyl 3-(piperidin-1-yl)but-2-enoate can be compared with other piperidine derivatives:
Properties
CAS No. |
60359-48-0 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-phenoxyethyl 3-piperidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C17H23NO3/c1-15(18-10-6-3-7-11-18)14-17(19)21-13-12-20-16-8-4-2-5-9-16/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3 |
InChI Key |
DLPPWXKSQPGIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCOC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)

![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)




